molecular formula C9H15N3O3S B2403841 tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate CAS No. 1173685-53-4

tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Cat. No. B2403841
CAS RN: 1173685-53-4
M. Wt: 245.3
InChI Key: YXKPNCFZPSYTBZ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate, also known as (S)-tert-Butyl (1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)carbamate, is a compound with the CAS Number: 1173685-53-4 . It has a molecular weight of 245.3 .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (1S)-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethylcarbamate . The InChI code for the compound is 1S/C9H15N3O3S/c1-5(6-11-12-8(16)14-6)10-7(13)15-9(2,3)4/h5H,1-4H3,(H,10,13)(H,12,16)/t5-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in a sealed environment at a temperature between 2-8°C .

Scientific Research Applications

Biodegradation and Environmental Fate

Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater This review provides a comprehensive understanding of the biodegradation and fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, in soil and groundwater. Microorganisms have been identified that are capable of degrading ETBE aerobically, utilizing it as a carbon and energy source or via cometabolism with alkanes. The degradation process involves the transformation of ETBE through various intermediates such as acetaldehyde, tert-butyl acetate (TBAc), and tert-butyl alcohol (TBA), among others. However, the presence of co-contaminants may influence the biodegradation process, either limiting or enhancing it. This research provides insight into the microorganisms and pathways supporting ETBE degradation, highlighting their potential use in bioaugmentation and biostimulation strategies for groundwater treatment (Thornton et al., 2020).

Thermophysical Property Measurements

Review of Thermophysical Property Measurements on Mixtures Containing MTBE, TAME, and Other Ethers This study reviews the thermophysical properties of mixtures containing methyl tert-butyl ether (MTBE), tert-amyl methyl ether (TAME), ethyl tert-butyl ether (ETBE), and other selected ethers used as gasoline additives. The review aims to provide a set of recommended values and identify areas where further property measurements are required, offering a comprehensive overview of the mixtures and properties studied or currently under study (Marsh et al., 1999).

Decomposition in Cold Plasma Reactor

Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor This study explores the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. It reviews the application of radio frequency (RF) plasma reactors for the decomposition of air toxics and presents experimental results showing the decomposition efficiency and the conversion of MTBE into various compounds when hydrogen is introduced in a plasma environment. This research indicates the potential of using RF plasma reactors for decomposing and converting MTBE, presenting an alternative method for environmental remediation (Hsieh et al., 2011).

Polymer Membranes in Fuel Purification

Application of Polymer Membranes for a Purification of Fuel Oxygenated Additive The study focuses on the application of polymer membranes, specifically in the purification of fuel oxygenated additives like Methyl Tert-butyl Ether (MTBE). The review analyses various polymer membranes and their efficiency in the separation of the azeotropic methanol/MTBE mixture through pervaporation. It highlights the effectiveness of materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes in this process, emphasizing the importance of membrane-based methods in achieving pure MTBE from its production mixtures (Pulyalina et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is 'Warning’ . The hazard statements associated with the compound are H317 and H319 . The precautionary statements are P280 and P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[(1S)-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-5(6-11-12-8(16)14-6)10-7(13)15-9(2,3)4/h5H,1-4H3,(H,10,13)(H,12,16)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKPNCFZPSYTBZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)O1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NNC(=S)O1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.